N-(4-fluorophenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(4-fluorophenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a piperidinyl group attached to the pyrazolo[3,4-d]pyrimidine core
Preparation Methods
The synthesis of N-(4-fluorophenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with different aromatic amines in the presence of a catalytic amount of hydrochloric acid can yield the desired compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(4-fluorophenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include hydrochloric acid, sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-fluorophenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its interactions with various biological targets.
Medicine: It is being explored for its potential therapeutic applications, including its use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: The compound’s unique chemical properties make it valuable in industrial applications, such as the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit certain kinases, which play a crucial role in various cellular processes. The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
N-(4-fluorophenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound is an intermediate in the synthesis of tofacitinib, a Janus kinase inhibitor.
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride: A related compound used in the preparation of Janus kinase 1 selective inhibitors.
Properties
Molecular Formula |
C17H19FN6 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-1-methyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H19FN6/c1-23-16-14(11-19-23)15(20-13-7-5-12(18)6-8-13)21-17(22-16)24-9-3-2-4-10-24/h5-8,11H,2-4,9-10H2,1H3,(H,20,21,22) |
InChI Key |
UZHWAQSHHPOCHE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)N4CCCCC4 |
Origin of Product |
United States |
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